

# Spectroscopic Profile of N-Butylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: **N-Butylbenzamide**

Cat. No.: **B1595955**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Butylbenzamide** ( $C_{11}H_{15}NO$ ), a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

## Spectroscopic Data Summary

The structural and spectroscopic properties of **N-Butylbenzamide** have been characterized using a suite of analytical techniques. The data presented herein has been compiled from various spectral databases and peer-reviewed publications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data for **N-Butylbenzamide** are summarized below.

Table 1:  $^1H$  NMR Spectroscopic Data for **N-Butylbenzamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.77	m	2H	Aromatic (ortho-H)
7.48-7.40	m	3H	Aromatic (meta- and para-H)
6.47	br s	1H	N-H
3.47-3.41	m	2H	N-CH <sub>2</sub>
1.62-1.54	m	2H	N-CH <sub>2</sub> -CH <sub>2</sub>
1.44-1.35	m	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>
0.95	t	3H	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 300 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **N-Butylbenzamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
167.9	C=O (Amide Carbonyl)
134.8	Aromatic (Quaternary C)
131.2	Aromatic (para-CH)
128.5	Aromatic (meta-CH)
126.8	Aromatic (ortho-CH)
40.1	N-CH <sub>2</sub>
31.7	N-CH <sub>2</sub> -CH <sub>2</sub>
20.2	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>
13.9	CH <sub>3</sub>

Note: Specific  $^{13}\text{C}$  NMR chemical shift assignments are based on typical values for similar structures and may require further 2D NMR analysis for unambiguous confirmation.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for **N-Butylbenzamide** are presented below.

Table 3: IR Spectroscopic Data for **N-Butylbenzamide**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Functional Group
3290	N-H Stretch	Amide
1635	C=O Stretch (Amide I)	Amide

Sample Preparation: KBr pellet

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **N-Butylbenzamide** is summarized below.

Table 4: Mass Spectrometry Data for **N-Butylbenzamide**

m/z	Relative Intensity (%)	Proposed Fragment
177	Moderate	$[\text{M}]^+$ (Molecular Ion)
135	High	$[\text{M} - \text{C}_3\text{H}_6]^+$
105	100 (Base Peak)	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl Cation)
77	High	$[\text{C}_6\text{H}_5]^+$ (Phenyl Cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Butylbenzamide** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the residual solvent signal of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ .

## IR Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **N-Butylbenzamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

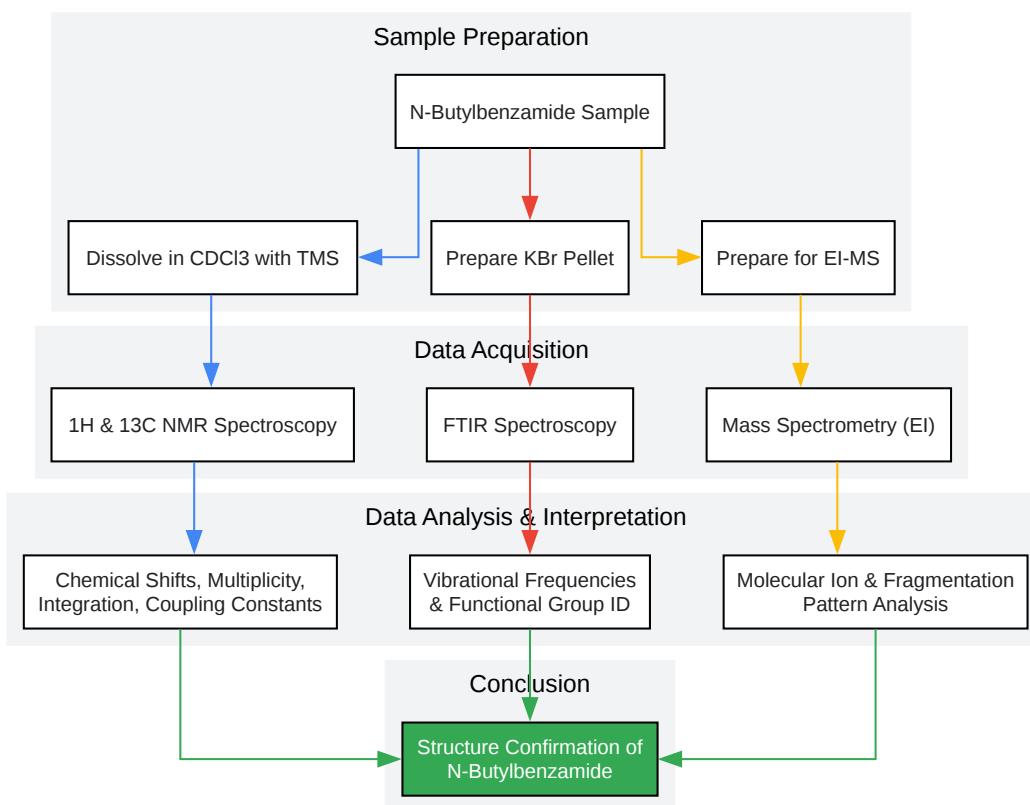
## Mass Spectrometry

- Sample Introduction: Introduce a small amount of **N-Butylbenzamide** into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile samples.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
- Data Acquisition and Analysis: The instrument's software will record the mass-to-charge ratio (m/z) and the relative abundance of the detected ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **N-Butylbenzamide**, from sample preparation to data interpretation and structure confirmation.

## Spectroscopic Analysis Workflow for N-Butylbenzamide

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Caption: Logical workflow for the spectroscopic analysis of **N-Butylbenzamide**.

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